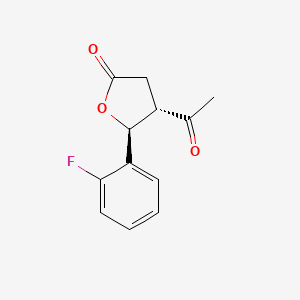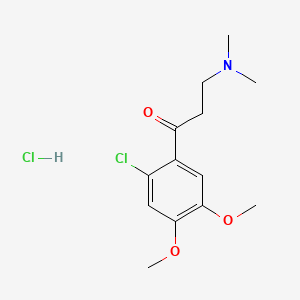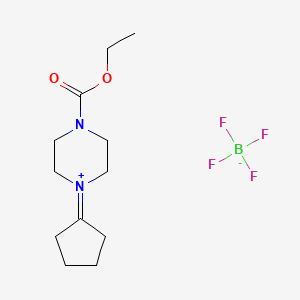
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexylmethyl group attached to the nitrogen atom of an acetamide moiety, with a specific (Z)-configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- typically involves the reaction of cyclohexylmethylamine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclohexyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: Cyclohexylmethylamine derivatives.
Substitution: Various N-substituted acetamides.
Scientific Research Applications
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,3S)-3-(cyclohexylmethyl)cyclohexyl]acetamide
- N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide
Uniqueness
Acetamide, N-(3-cyclohexylmethyl-1-cyclohexyl)-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with molecular targets. This configuration may result in different biological activities and chemical properties compared to its (E)-isomer or other structurally similar compounds.
Properties
CAS No. |
97702-87-9 |
|---|---|
Molecular Formula |
C15H27NO |
Molecular Weight |
237.38 g/mol |
IUPAC Name |
N-[(1R,3R)-3-(cyclohexylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H27NO/c1-12(17)16-15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h13-15H,2-11H2,1H3,(H,16,17)/t14-,15-/m1/s1 |
InChI Key |
MSNGKQAMRGJVCW-HUUCEWRRSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC[C@@H](C1)CC2CCCCC2 |
Canonical SMILES |
CC(=O)NC1CCCC(C1)CC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)

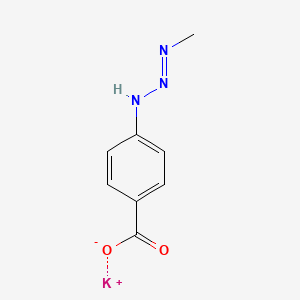
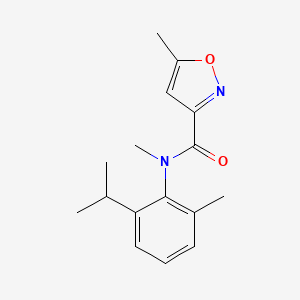

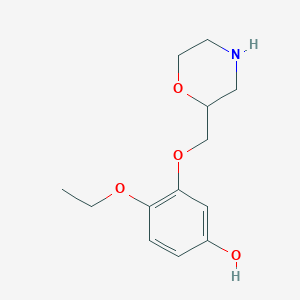
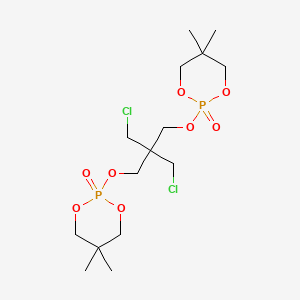
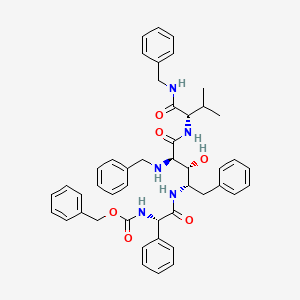
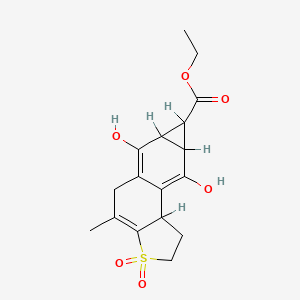
![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
